Hydrogen-Bond-Donor Count and Topological Polar Surface Area: Physicochemical Differentiation from the 7-Hydroxy Analog
The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas its closest analog, 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, bears one HBD on the 7-OH group. This difference reduces the topological polar surface area (tPSA) from approximately 96–105 Ų (predicted for the 7-hydroxy analog) to 86.95 Ų for the target compound, potentially enhancing passive membrane permeability [1][2]. The logP of 2.74 further supports balanced lipophilicity for cell-based assays.
| Evidence Dimension | Hydrogen-Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 0; tPSA = 86.95 Ų; logP = 2.74 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one: HBD = 1; tPSA ≈ 96–105 Ų (predicted); logP ≈ 2.4–2.8 (predicted) |
| Quantified Difference | ΔHBD = −1; ΔtPSA ≈ −9 to −18 Ų |
| Conditions | Calculated using standard in silico tools (clogP, tPSA); experimental verification recommended. |
Why This Matters
Absence of HBD and lower tPSA predict improved membrane permeability and reduced Phase II conjugation, making this compound more suitable for intracellular target engagement in whole-cell assays than its 7-hydroxy analog.
- [1] Sildrug ECBD database, entry EOS63896. https://sildrug.ibb.waw.pl/ecbd/EOS63896/ View Source
- [2] Niinivehmas S, et al. Blocking oestradiol synthesis pathways with potent and selective coumarin derivatives. J Enzyme Inhib Med Chem. 2018;33(1):743-754. PMCID: PMC6010071. (Provides structural context and predicted logP/tPSA for 3-arylcoumarin series.) View Source
